molecular formula C25H21N3O B2919130 1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932464-05-6

1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2919130
CAS RN: 932464-05-6
M. Wt: 379.463
InChI Key: KVLCSMIVWMSYHV-UHFFFAOYSA-N
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Description

Quinoline is a nitrogen-containing heterocyclic aromatic compound with the molecular formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .


Synthesis Analysis

Quinoline can be synthesized through various methods. For example, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate .


Molecular Structure Analysis

Quinoline exhibits a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has a molecular formula of C9H7N .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical and Large-Scale Synthesis : A study by Bänziger et al. (2000) describes a short, efficient synthesis process for a related quinoline derivative, highlighting methods that could potentially be applied to the synthesis of "1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline" (Bänziger, J. Cercus, Wolfgang Stampfer, & U. Sunay, 2000).

Optical and Structural Properties

  • Structural and Optical Properties of Derivatives : Zeyada, El-Nahass, & El-Shabaan (2016) examined the structural and optical properties of thin films of 4H-pyrano[3,2-c]quinoline derivatives. Their findings on polycrystalline forms and optical energy gaps may offer insights into how "1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline" could be analyzed or utilized in material science (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological and Pharmacological Investigations

  • Antifungal Activity : Kurasawa et al. (1986) discussed the synthesis of 1H-pyrazolo[3,4-b]quinoxalines with antifungal activity, indicating a methodological approach that might be relevant for testing the biological activities of "1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline" in similar contexts (Kurasawa et al., 1986).

Potential Applications

  • Photovoltaic Properties : Research by Zeyada, El-Nahass, & El-Shabaan (2016) on the photovoltaic properties of pyrano[3,2-c]quinoline derivatives in organic–inorganic photodiode fabrication could suggest applications for similar compounds in the development of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mechanism of Action

The mechanism of action of quinoline-based compounds can vary widely depending on their specific structures and the biological targets they interact with .

Future Directions

Quinoline and its derivatives continue to be a focus of research due to their diverse spectrum of biological activities. Future research may involve the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective quinoline-based drugs .

properties

IUPAC Name

1-(2-ethylphenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-3-17-10-7-8-14-21(17)28-25-19-13-9-15-22(29-2)24(19)26-16-20(25)23(27-28)18-11-5-4-6-12-18/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLCSMIVWMSYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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